Cas no 214750-67-1 (Boc-dap(dnp)-oh)

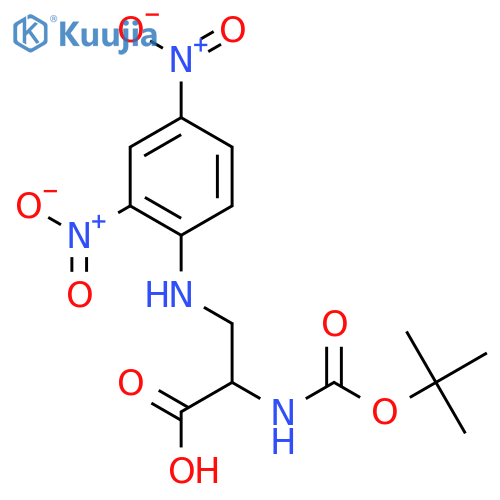

Boc-dap(dnp)-oh structure

商品名:Boc-dap(dnp)-oh

Boc-dap(dnp)-oh 化学的及び物理的性質

名前と識別子

-

- (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid

- (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- Boc-Dap(Dnp)-OH

- Boc-L-Dap(Dnp)-OH

- L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-3-[(2,4-dinitrophenyl)amino]-

- AmbotzBAA1165

- MFCD00798630

- N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine

- 214750-67-1

- DTXSID10679786

- S-214750-67-1

- AKOS016003184

- N-alpha-t-Butyloxycarbonyl-N-beta-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid (Boc-L-Dap(Dnp)-OH)

- CS-0336441

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2,4-dinitrophenyl)amino]propanoic acid

- N-alpha-t-Butyloxycarbonyl-N-beta-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid

- (S)-2-(tert-butoxycarbonylamino)-3-(2,4-dinitrophenylamino)propanoic acid

- (2S)-3-(2, 4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- NA-BOC-NB-2,4-DINITROPHENYL-L-2,3-DIAMINOPROPIONIC ACID

- G84063

- Boc-dap(dnp)-oh

-

- MDL: MFCD00798630

- インチ: InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20)/t10-/m0/s1

- InChIKey: XKHQTCSLBRZQAC-JTQLQIEISA-N

- ほほえんだ: CC(C)(OC(N[C@H](C(O)=O)CNC1=C([N+]([O-])=O)C=C([N+]([O-])=O)C=C1)=O)C

計算された属性

- せいみつぶんしりょう: 370.11200

- どういたいしつりょう: 370.11246355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 10

- 複雑さ: 551

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 179Ų

じっけんとくせい

- PSA: 179.30000

- LogP: 3.40310

Boc-dap(dnp)-oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256669-5g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid |

214750-67-1 | 99% | 5g |

$1580 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-293830A-5g |

Boc-L-Dap(Dnp)-OH, |

214750-67-1 | 5g |

¥11846.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1256669-25g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid |

214750-67-1 | 99% | 25g |

$5320 | 2024-06-07 | |

| TRC | B201640-25mg |

Boc-dap(dnp)-oh |

214750-67-1 | 25mg |

$ 69.00 | 2023-04-19 | ||

| TRC | B201640-50mg |

Boc-dap(dnp)-oh |

214750-67-1 | 50mg |

$ 98.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293830A-5 g |

Boc-L-Dap(Dnp)-OH, |

214750-67-1 | 5g |

¥11,846.00 | 2023-07-11 | ||

| 1PlusChem | 1P007QUH-5g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid |

214750-67-1 | 5g |

$828.00 | 2025-02-22 | ||

| A2B Chem LLC | AD60585-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid |

214750-67-1 | 99% | 1g |

$261.00 | 2024-04-20 | |

| 1PlusChem | 1P007QUH-25g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid |

214750-67-1 | 25g |

$2828.00 | 2025-02-22 | ||

| 1PlusChem | 1P007QUH-10g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid |

214750-67-1 | 10g |

$1550.00 | 2025-02-22 |

Boc-dap(dnp)-oh 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

214750-67-1 (Boc-dap(dnp)-oh) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量